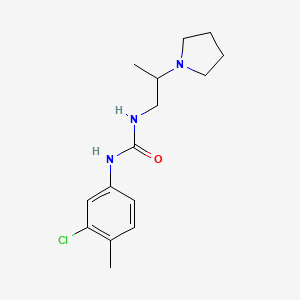![molecular formula C26H22ClN3O4S B2586050 2-((5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 901265-65-4](/img/structure/B2586050.png)
2-((5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O4S and its molecular weight is 507.99. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Anticancer Activity
- Synthesis and Evaluation of Antitumor Activity : New derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, bearing different heterocyclic ring systems, were synthesized and evaluated for their potential antitumor activity against a variety of human tumor cell lines. This research suggests that compounds with similar structural features, including imidazole rings substituted with chlorophenyl and methoxyphenyl groups, may possess significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Properties
- Evaluation of Antioxidant Activities : Novel derivatives incorporating 1H-benzimidazole with antioxidant properties were investigated, highlighting the potential of such compounds in oxidative stress-related therapeutic applications. The findings indicate that the structural motifs present in the target compound could contribute to significant antioxidant effects, thereby offering a pathway to developing new antioxidant agents (Alp et al., 2015).
Anticonvulsant Activity
- Synthesis and Anticonvulsant Activity : A study on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives revealed their efficacy against seizures induced by maximal electroshock (MES). This suggests that compounds featuring an imidazole ring and specific substitutions, like the one , might exhibit beneficial effects in managing convulsive disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antimicrobial Activity
- Rhodanine-3-acetic Acid Derivatives : Compounds based on 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibited significant antimicrobial activity against a range of bacteria and mycobacteria, including Mycobacterium tuberculosis. The structural components of these compounds suggest potential antimicrobial applications for related chemical entities (Krátký, Vinšová, & Stolaříková, 2017).
Enzyme Inhibition
- Lipase and α-Glucosidase Inhibition : Research on novel heterocyclic compounds derived from triazol-yl acetohydrazide demonstrated inhibitory activity against lipase and α-glucosidase, enzymes relevant in metabolic disorders such as diabetes and obesity. This points to the potential application of similar structures in the development of therapeutic agents targeting these enzymes (Bekircan, Ülker, & Menteşe, 2015).
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4S/c1-32-20-9-4-17(5-10-20)25-29-24(16-2-6-18(27)7-3-16)26(30-25)35-15-23(31)28-19-8-11-21-22(14-19)34-13-12-33-21/h2-11,14H,12-13,15H2,1H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBXKNVJMBJJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2585972.png)
![(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2585974.png)
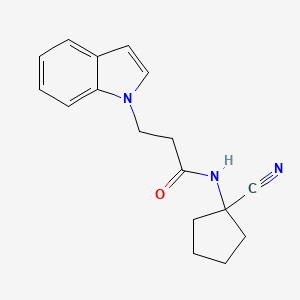
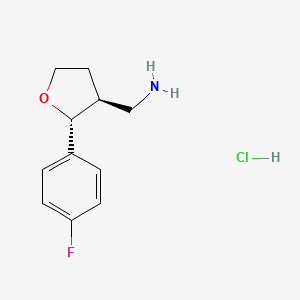
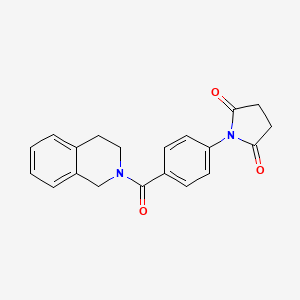
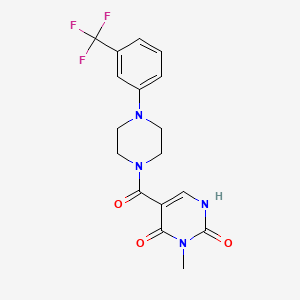
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585981.png)
![2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2585982.png)
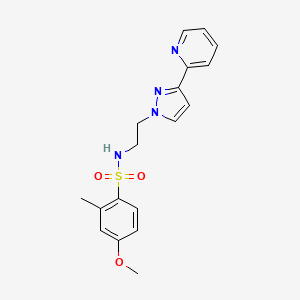
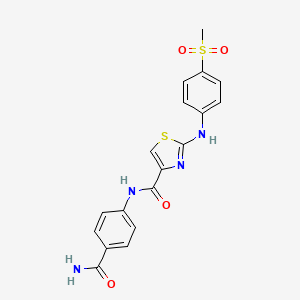
![N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide](/img/structure/B2585986.png)
